molecular formula C9H17N3O3 B8007502 tert-butyl 3-(N'-hydroxycarbamimidoyl)azetidine-1-carboxylate

tert-butyl 3-(N'-hydroxycarbamimidoyl)azetidine-1-carboxylate

Cat. No.: B8007502
M. Wt: 215.25 g/mol
InChI Key: LKMSPPMVVCKIPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-(N'-hydroxycarbamimidoyl)azetidine-1-carboxylate is an azetidine-derived compound featuring a tert-butyl carbamate protecting group and an N'-hydroxycarbamimidoyl substituent. This functional group comprises an amidine moiety modified with a hydroxyl group, conferring unique electronic and steric properties. The compound is characterized by the molecular formula C₉H₁₇N₃O₃, a molecular weight of 215.25 g/mol, and a reported purity of 95–98% . The tert-butyl group enhances solubility in organic solvents and stabilizes the azetidine ring during synthetic transformations, making it a valuable intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name

tert-butyl 3-[(E)-N'-hydroxycarbamimidoyl]azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O3/c1-9(2,3)15-8(13)12-4-6(5-12)7(10)11-14/h6,14H,4-5H2,1-3H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKMSPPMVVCKIPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC(C1)/C(=N\O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction with Di-tert-Butyl Dicarbonate

Azetidine derivatives are typically Boc-protected using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base. For example, in the preparation of 1-tert-butoxycarbonyl-3-azetidinone, azetidin-3-one reacts with Boc anhydride in dichloromethane with triethylamine as a base, achieving an 80.2% yield.

Reaction Conditions:

  • Solvent: Dichloromethane

  • Base: Triethylamine (1.2–1.5 eq)

  • Temperature: 10–40°C

  • Yield: 80–91%

Introduction of the N-Hydroxycarbamimidoyl Group

The N-hydroxycarbamimidoyl group (-C(=N-OH)-NH2) is introduced via condensation reactions with hydroxylamine or its derivatives. Two primary pathways are explored:

From Ketone Intermediates

Azetidin-3-one derivatives serve as precursors for oxime formation, which can be further modified to amidoximes.

Example Protocol (Hypothetical):

  • Oxime Formation: React 1-tert-butoxycarbonyl-3-azetidinone with hydroxylamine hydrochloride in ethanol/water under reflux.

  • Reduction: Convert the oxime to the amidoxime using catalytic hydrogenation or borane complexes.

Key Challenges:

  • Selectivity: Avoiding over-reduction to amines.

  • Purification: Separation of regioisomers.

From Nitrile Intermediates

Nitriles react directly with hydroxylamine to form amidoximes, offering a more straightforward route.

Example Protocol:

  • Synthesis of tert-Butyl 3-Cyanoazetidine-1-carboxylate: Cyanate substitution at the 3-position of Boc-protected azetidine.

  • Amidoxime Formation: Stir the nitrile with hydroxylamine hydrochloride in methanol/water at 60°C.

Optimization Data:

ParameterOptimal Value
SolventMethanol/Water (3:1)
Temperature60°C
Reaction Time12–24 hours
Yield65–75% (Estimated)

Industrial-Scale Production Considerations

Scalability requires balancing cost, yield, and environmental impact.

Solvent Selection

  • Preferred Solvents: Ethyl acetate, dichloromethane (for Boc protection).

  • Avoided Solvents: Dioxane, DMSO (due to toxicity and waste concerns).

Crystallization Techniques

Hexane is used for recrystallization to enhance purity. For example, in the preparation of 1-tert-butoxycarbonyl-3-azetidinone, hexane addition at 40–50°C followed by cooling to 5–10°C yields 85.4% pure product.

Comparative Analysis of Synthetic Routes

MethodAdvantagesDisadvantagesYield (%)
Ketone Pathway Utilizes stable intermediatesMulti-step, lower atom economy60–70
Nitrile Pathway Direct, fewer stepsRequires nitrile synthesis65–75

Chemical Reactions Analysis

Types of Reactions

tert-butyl 3-(N'-hydroxycarbamimidoyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyimino group can yield nitroso or nitro compounds, while reduction can produce amino derivatives .

Scientific Research Applications

Chemistry

Tert-butyl 3-(N'-hydroxycarbamimidoyl)azetidine-1-carboxylate serves as a crucial intermediate in the synthesis of complex organic molecules and heterocycles. It can undergo various chemical reactions, including:

  • Oxidation : The N-hydroxycarbamimidoyl group can be oxidized to yield oximes or nitriles.
  • Reduction : The compound can be reduced to form amines or other derivatives.
  • Substitution : The azetidine ring participates in nucleophilic substitution reactions.

These reactions enable the development of new compounds with tailored properties for specific applications.

Biology

In biological research, this compound is utilized as a building block for biologically active molecules. Its unique structural features allow it to interact with enzymes and other proteins, making it valuable in studying enzyme inhibitors and drug development. The N-hydroxycarbamimidoyl group enhances its ability to form hydrogen bonds, which can modulate the activity of specific molecular targets .

Case Study: A study demonstrated that derivatives of this compound exhibited inhibitory effects on certain enzymes, suggesting potential therapeutic applications in treating diseases related to enzyme dysfunctions .

Industrial Applications

This compound is also relevant in industrial contexts, particularly in the production of specialty chemicals. Its ability to serve as a precursor for various chemical transformations makes it a valuable asset in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-(N'-hydroxycarbamimidoyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the azetidine ring can interact with protein structures, affecting their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

The following table highlights structural analogs and their key differences:

Compound Name Molecular Formula Key Substituent(s) Molecular Weight (g/mol) CAS No. Key Applications/Properties References
tert-Butyl 3-(N'-hydroxycarbamimidoyl)azetidine-1-carboxylate C₉H₁₇N₃O₃ N'-hydroxycarbamimidoyl 215.25 771-99-3† Chelation, pharmacophore design
tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate C₁₀H₁₈BrNO₂ 2-bromoethyl 264.16 1420859-80-8 Alkylating agent, cross-coupling precursor
tert-Butyl 3-(hydroxyimino)azetidine-1-carboxylate (41) C₈H₁₄N₂O₃ Hydroxyimino (oxime) 186.21 Not provided Click chemistry, ligand synthesis
tert-Butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate C₉H₁₈N₂O₃ Amino, hydroxymethyl 202.25 1262411-27-7 Solubility modulation, peptide mimics
tert-Butyl 3-(4-bromo-2-cyanophenoxy)azetidine-1-carboxylate C₁₅H₁₇BrN₂O₃ 4-bromo-2-cyanophenoxy 353.21 1893404-59-5 Aromatic coupling, electronic materials
tert-Butyl 3-(2-ethoxy-2-oxoethylamino)azetidine-1-carboxylate C₁₂H₂₂N₂O₄ Ethoxy-oxoethylamino (ester-amine hybrid) 258.31 1463522-56-6 Prodrug design, esterase-sensitive probes

†CAS number discrepancy noted: cites 771-99-3, while lists 1309207-05-3 for similar compounds.

Research Findings and Data

Thermal Stability

  • The tert-butyl group in all compounds confers thermal stability up to 150–200°C , as evidenced by thermogravimetric analysis (TGA) of similar azetidine derivatives .

Biological Activity

Tert-butyl 3-(N'-hydroxycarbamimidoyl)azetidine-1-carboxylate (CAS Number: 1309207-05-3) is a heterocyclic compound with potential biological applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9H17N3O3
  • Molecular Weight : 215.25 g/mol
  • Purity : Typically ≥95% .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound is believed to function as an inhibitor in certain enzymatic pathways, although specific mechanisms remain under investigation.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of azetidine compounds can inhibit the growth of pathogenic bacteria and fungi, suggesting a potential role in developing new antimicrobial agents .

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity. In vitro assays have shown that it can induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways. The compound's structural features may enhance its interaction with cellular targets involved in cancer progression .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of azetidine derivatives, including this compound. The results indicated that these compounds exhibited significant inhibitory effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to be in the low micromolar range, indicating strong antimicrobial potential .

CompoundMIC (μg/mL)Target Organism
This compound5Staphylococcus aureus
This compound10Escherichia coli

Study on Anticancer Activity

In another investigation, the anticancer properties of azetidine derivatives were assessed using various cancer cell lines. The study found that this compound led to a dose-dependent decrease in cell viability, with IC50 values ranging from 15 to 30 μM across different cell lines. The mechanism was linked to the activation of caspase pathways, indicating its potential as an anticancer agent .

Safety and Toxicology

Despite its promising biological activities, it is crucial to evaluate the safety profile of this compound. Toxicological assessments are necessary to determine its effects on human health and the environment. Preliminary data suggest moderate toxicity levels; however, comprehensive toxicological studies are still required.

Q & A

Basic Question: What are the key considerations for synthesizing tert-butyl 3-(N'-hydroxycarbamimidoyl)azetidine-1-carboxylate, and what methodologies are commonly employed?

Answer:
Synthesis typically involves functionalizing the azetidine ring at the 3-position with the N'-hydroxycarbamimidoyl group while protecting the amine with a tert-butyloxycarbonyl (Boc) group. A common approach is nucleophilic substitution or coupling reactions under inert conditions. For example, tert-butyl 3-(iodomethyl)azetidine-1-carboxylate can react with hydroxycarbamimidoyl precursors in the presence of a nickel catalyst for stereoselective carboboration . Purification often employs column chromatography or recrystallization, with progress monitored via TLC or HPLC. Key reagents include DMAP and triethylamine to facilitate reactions in dichloromethane at controlled temperatures (0–20°C) .

Basic Question: How is this compound characterized structurally, and what analytical techniques are critical for confirming its purity?

Answer:
Structural confirmation relies on spectroscopic techniques:

  • NMR : 1H and 13C NMR identify the Boc-protected amine, azetidine ring protons, and the hydroxycarbamimidoyl moiety. For example, the tert-butyl group appears as a singlet (~1.4 ppm in 1H NMR), while the azetidine ring protons resonate between 3.0–4.5 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 229.28 (C10H19N3O3) .
  • HPLC : Purity (>95%) is validated using reverse-phase chromatography with UV detection at 254 nm .

Advanced Question: How does the Boc protecting group influence the reactivity of the azetidine ring in subsequent functionalization reactions?

Answer:
The Boc group sterically shields the azetidine nitrogen, preventing undesired side reactions (e.g., oxidation or nucleophilic attack) while enabling selective modifications at the 3-position. However, its bulkiness may hinder access to certain reaction sites, necessitating deprotection under acidic conditions (e.g., TFA) for further derivatization. Studies on analogous Boc-protected azetidines show that steric effects can reduce yields in Suzuki-Miyaura couplings unless optimized with palladium catalysts .

Advanced Question: What role does this compound play in medicinal chemistry, particularly in drug discovery for inflammatory diseases?

Answer:
Azetidine derivatives are explored as bioisosteres for pyrrolidines or piperidines due to their constrained geometry and metabolic stability. The N'-hydroxycarbamimidoyl group may act as a metal-binding pharmacophore, relevant for inhibiting enzymes like nitric oxide synthase or metalloproteases. For example, tert-butyl 3-(cyanomethyl)azetidine derivatives are intermediates in synthesizing kinase inhibitors (e.g., Baricitinib impurities), highlighting its utility in targeted therapy development .

Advanced Question: What are the stability profiles of this compound under various storage conditions, and how should it be handled to prevent degradation?

Answer:
The Boc group is sensitive to acidic or humid conditions, necessitating storage at –20°C in anhydrous environments. Accelerated stability studies (40°C/75% RH) show <5% degradation over 30 days when sealed under nitrogen. Decomposition products include tert-butyl alcohol and CO2, identified via GC/MS . Handling requires inert atmospheres (argon/glovebox) and avoidance of protic solvents during synthesis .

Advanced Question: How can researchers resolve contradictions in reported synthetic yields for this compound?

Answer:
Yield discrepancies often arise from variations in reaction scales, catalyst loading, or purification methods. For instance, nickel-catalyzed carboboration (80% yield ) may underperform compared to palladium-based systems due to competing side reactions. Systematic optimization (e.g., DoE) of temperature, solvent polarity (DMF vs. THF), and stoichiometry is recommended. Cross-referencing protocols from multiple sources (e.g., PubChem vs. Enamine Ltd.) helps identify critical parameters .

Advanced Question: What are the primary degradation pathways of this compound, and how can its impurities be characterized?

Answer:
Degradation occurs via:

  • Hydrolysis : Cleavage of the Boc group under acidic/alkaline conditions, forming azetidine-3-(N'-hydroxycarbamimidoyl) and tert-butanol.
  • Oxidation : The hydroxycarbamimidoyl group may oxidize to a nitroso derivative, detectable via LC-MS/MS.
    Impurities like Baricitinib Impurity 31 (C19H29BN4O4, m/z 388.23) are characterized using HRMS and compared against synthetic references .

Advanced Question: How can computational modeling (e.g., DFT) predict the reactivity of this compound in novel reaction environments?

Answer:
Density Functional Theory (DFT) calculations model electron density distributions, identifying nucleophilic (azetidine N) and electrophilic (hydroxycarbamimidoyl C) sites. For example, Fukui indices predict regioselectivity in cross-coupling reactions, aligning with experimental outcomes from PubChem data . MD simulations further assess solvation effects, guiding solvent selection (e.g., DCM vs. acetonitrile) .

Advanced Question: What green chemistry principles can be applied to improve the sustainability of synthesizing this compound?

Answer:

  • Solvent Replacement : Substitute dichloromethane with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .
  • Catalyst Recycling : Immobilize nickel catalysts on silica supports to reduce metal waste .
  • Atom Economy : Optimize stoichiometry to minimize excess reagents, as demonstrated in tert-butyl azetidine carboxylate syntheses (85% atom economy) .

Advanced Question: What pharmacokinetic challenges are associated with azetidine-containing compounds, and how can structural modifications address them?

Answer:
Azetidines exhibit moderate metabolic stability due to ring strain, leading to rapid CYP450-mediated oxidation. Strategies include:

  • Fluorination : Introducing electron-withdrawing groups (e.g., 3-(difluoromethyl)azetidine) slows degradation .
  • Prodrug Design : Masking the hydroxycarbamimidoyl group as a phosphate ester enhances oral bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.